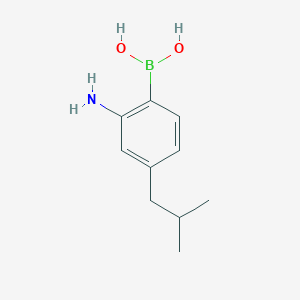

(2-Amino-4-isobutylphenyl)boronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

[2-amino-4-(2-methylpropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,13-14H,5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQVRTWRJLAVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CC(C)C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595948 | |

| Record name | [2-Amino-4-(2-methylpropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153624-54-5 | |

| Record name | [2-Amino-4-(2-methylpropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Isobutylphenyl Boronic Acid

Established Synthetic Pathways for Arylboronic Acid Scaffolds

The synthesis of arylboronic acids, including the title compound, is a cornerstone of modern synthetic chemistry, largely due to their role in palladium-catalyzed cross-coupling reactions.

Boronylation Reactions of Aryl Amines and Related Precursors for (2-Amino-4-isobutylphenyl)boronic acid Synthesis

The direct borylation of aryl amines or their corresponding halides is a primary strategy for synthesizing amino-functionalized arylboronic acids. The Miyaura borylation reaction, a palladium-catalyzed cross-coupling process, is a prominent method for this transformation. organic-chemistry.orgalfa-chemistry.com This reaction typically involves the coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.com

For the synthesis of this compound, a logical precursor would be 2-bromo-5-isobutylaniline or 2-iodo-5-isobutylaniline. The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups, including the amino group. organic-chemistry.orgalfa-chemistry.com The choice of ligand for the palladium catalyst is crucial for an efficient reaction, with phosphine-based ligands like XPhos being commonly employed. nih.govacsgcipr.org The base, often potassium acetate (B1210297) (KOAc), plays a key role in activating the diboron reagent and influencing the reaction rate. organic-chemistry.orgalfa-chemistry.com

Another significant approach is the iridium-catalyzed C-H borylation of the aromatic ring. wikipedia.org This method allows for the direct conversion of a C-H bond to a C-B bond, potentially avoiding the need for pre-functionalized aryl halides. wikipedia.org For a precursor like 4-isobutylaniline, this reaction could theoretically install the boronic acid group directly, although controlling the regioselectivity to favor the 2-position would be a critical challenge, often directed by steric or electronic factors. wikipedia.org

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Aryl Substrate | Aryl Bromide, Aryl Chloride, Aryl Iodide | nih.govacsgcipr.org |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | organic-chemistry.orgnih.gov |

| Catalyst | Palladium precursor (e.g., Pd(OAc)₂, Pd₂dba₃) with a phosphine (B1218219) ligand (e.g., XPhos, SPhos) | nih.govorganic-chemistry.org |

| Base | Potassium Acetate (KOAc), Potassium Carbonate (K₂CO₃), Sodium tert-butoxide (NaOt-Bu) | organic-chemistry.orgnih.gov |

| Solvent | Ethanol (EtOH), Toluene, Tetrahydrofuran (THF) | nih.govorganic-chemistry.org |

| Temperature | 25°C to 80°C | nih.govorganic-chemistry.org |

Alternative Synthetic Approaches and Chemo-selectivity Considerations

To circumvent challenges related to chemo-selectivity, multi-step synthetic routes are often employed. The presence of a free amino group can sometimes interfere with catalytic cycles or require protection. An alternative strategy involves introducing the amino group after the borylation step. For instance, the synthesis could commence with 4-isobutyl-2-nitrobromobenzene. This precursor can undergo a Miyaura borylation to yield (4-isobutyl-2-nitrophenyl)boronic acid pinacol (B44631) ester, followed by the reduction of the nitro group to the desired amine. This approach avoids potential complications arising from the nucleophilicity of the amino group during the palladium-catalyzed coupling. google.com

Another established pathway involves the use of organometallic intermediates. organic-chemistry.org Aryl Grignard or organolithium reagents can be prepared from the corresponding aryl halide (e.g., 2-bromo-5-isobutylaniline, after protection of the amine) via metal-halogen exchange. Subsequent quenching of this highly reactive intermediate with a boron electrophile, such as trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), followed by acidic workup, yields the target boronic acid. organic-chemistry.orgnih.gov This method is powerful but can be limited by the functional group tolerance due to the high reactivity of the organometallic species. organic-chemistry.org

Mechanistic Underpinnings of Key Synthetic Transformations Involving this compound

The mechanism of the Miyaura borylation reaction is well-established and proceeds through a catalytic cycle involving a palladium(0) species. alfa-chemistry.comacsgcipr.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species (Ar-Pd-X). alfa-chemistry.com

Transmetalation : This is often the rate-determining step. The base (e.g., KOAc) is believed to form an acetato-palladium(II) complex. The high oxophilicity of boron is a driving force for the subsequent transfer of the boryl group from the diboron reagent to the palladium center, displacing the halide or acetate and forming an aryl-palladium-boryl intermediate. organic-chemistry.orgsemanticscholar.org DFT calculations have also supported a mechanism involving σ-bond metathesis between the boron reagent and a cationic palladium species. semanticscholar.org

Reductive Elimination : The final step is the reductive elimination from the Pd(II) intermediate, which forms the C-B bond of the arylboronate ester product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. alfa-chemistry.comacsgcipr.org

The choice of base is critical; it must be strong enough to facilitate the transmetalation step but not so strong as to promote a competing Suzuki coupling reaction between the newly formed boronic ester and the starting aryl halide. alfa-chemistry.com

For iridium-catalyzed C-H borylation, the mechanism is proposed to involve an Ir(III) triboryl complex that reacts with the arene. The process generally involves the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the C-B bond. wikipedia.org

Derivatization Strategies and Functional Group Interconversions of this compound

This compound possesses two reactive functional groups—the amino group and the boronic acid—making it a valuable precursor for further chemical modifications.

The boronic acid moiety can be easily converted into other boron derivatives. For example, treatment with potassium hydrogen fluoride (B91410) (KHF₂) can transform the boronic acid into a more stable and often more reactive potassium aryltrifluoroborate salt. nih.govberkeley.edu The boronic acid can also be readily esterified, for instance with pinacol, to form the corresponding boronate ester, which is often preferred for purification and has enhanced stability. organic-chemistry.org

The primary amino group is nucleophilic and can undergo a wide range of transformations.

Acylation/Amidation : The amine can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC) to form amides. researchgate.netacs.org This is a common strategy for incorporating the molecule into larger structures, such as peptides or other biologically relevant scaffolds. nih.gov

Alkylation : The amino group can be alkylated using alkyl halides or via reductive amination.

Diazotization : The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer-type reactions.

Various derivatization reagents such as Dansyl-Cl, Fmoc-Cl, and Dabsyl-Cl can be used to modify the amine for analytical purposes, enhancing chromatographic separation or ionization efficiency in mass spectrometry. nih.gov

Advances in Scalable and Sustainable Synthesis of this compound

Recent research in organic synthesis has emphasized the development of scalable and environmentally benign methodologies. For the synthesis of arylboronic acids, several advancements are notable.

The development of highly active catalyst systems allows for very low catalyst loadings (low ppm levels), which is economically and environmentally advantageous for large-scale production. organic-chemistry.org Furthermore, protocols for conducting borylation reactions in more sustainable solvents, including water, have been developed. organic-chemistry.org Micellar catalysis, where the reaction takes place in nano-sized aggregates in water, can enable efficient borylation of aryl halides, simplifying product isolation and reducing organic solvent waste. organic-chemistry.org

Continuous flow chemistry offers a scalable and safer alternative to traditional batch processing. organic-chemistry.org A simple continuous flow setup for organolithium chemistry, for example, allows for the multigram-scale synthesis of arylboronic acids via halogen-lithium exchange followed by quenching with a boron electrophile. This technology provides better control over reaction parameters (temperature, mixing) and minimizes the risks associated with handling highly reactive intermediates on a large scale. organic-chemistry.org Transition-metal-free approaches, such as electroreductive borylation of alkyl halides, are also emerging as a sustainable alternative, although their application to aryl systems is an area of ongoing development. organic-chemistry.org

Exploration of Biological Activities and Medicinal Chemistry Applications of 2 Amino 4 Isobutylphenyl Boronic Acid

General Principles of Boronic Acid Biological Interactions

Boronic acids are characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. The key to their biological activity lies in the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This makes the boron atom a Lewis acid, capable of accepting a pair of electrons from nucleophiles. nih.gov

Under physiological pH conditions, an equilibrium exists between the neutral, trigonal planar sp² hybridized form and an anionic, tetrahedral sp³ hybridized boronate form. mdpi.comnih.gov This ability to interconvert is central to their mechanism of action. Boronic acids can form stable, yet reversible, covalent bonds with biological nucleophiles, most notably the hydroxyl groups of serine, threonine, and tyrosine residues within the active sites of enzymes. nih.gov This interaction mimics the tetrahedral transition state of substrate hydrolysis in many enzymes, making boronic acids potent inhibitors. nih.gov

The interactions are not limited to single covalent bonds. The diol (two hydroxyl groups) moiety of the boronic acid can also engage in bidentate covalent adduct formation or participate in multiple hydrogen bonds, further enhancing binding affinity to protein targets. nih.gov The reversibility of these covalent interactions is a key advantage, potentially minimizing the off-target effects that can be associated with irreversible covalent inhibitors. nih.gov

| Interaction Type | Interacting Residue(s) | Resulting Adduct | Significance in Biological Activity |

| Tetragonal Covalent Adduct | Serine, Threonine, Lysine (B10760008) | Anionic tetrahedral complex | Potent, reversible inhibition of serine/threonine proteases |

| Bidentate Covalent Adduct | Vicinal diols (e.g., in glycoproteins) | Cyclic boronate ester | Targeting of carbohydrates and glycoproteins on cell surfaces |

| Hydrogen Bonding | Various polar residues | Non-covalent interaction | Contributes to binding affinity and specificity |

| Hydrophobic Interactions | Nonpolar residues (e.g., Phenylalanine, Tryptophan) | Non-covalent interaction | Driven by the aryl or alkyl substituent on the boron atom, enhancing target binding |

Investigation of (2-Amino-4-isobutylphenyl)boronic acid in Pharmaceutical Research

Specific research detailing the comprehensive pharmaceutical evaluation of this compound is not extensively documented in publicly available literature. However, the molecule's structure, combining a 2-aminophenylboronic acid scaffold with a 4-isobutylphenyl group, allows for informed hypotheses about its potential applications based on the known activities of these constituent parts.

While a specific biological activity profile for this compound has not been published, compounds with the aminophenylboronic acid scaffold have been investigated for a range of activities, including antibacterial, antifungal, and anti-inflammatory effects. nih.gov The amino group can be a key interaction point or a site for further chemical modification to tune activity and selectivity. The 4-isobutylphenyl moiety is a well-known component of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) researchgate.net. This suggests that this compound could potentially exhibit anti-inflammatory properties, though this requires experimental validation. Phenyl boronic acids have also shown activity against various pathogens, including those that form biofilms. nih.gov

Given its structural features, this compound could be a candidate for evaluation in several disease contexts.

Inflammation: The presence of the 4-isobutylphenyl group, famously associated with cyclooxygenase (COX) inhibition in ibuprofen, provides a strong rationale for investigating this compound in inflammatory pathways. researchgate.net

Oncology: Boronic acids are well-established in oncology, with the proteasome inhibitor Bortezomib being a prime example. mdpi.commdpi.com Many serine proteases, which are potential targets for boronic acids, are implicated in cancer progression. Therefore, screening this compound for anticancer activity, particularly against cancers where specific proteases are overexpressed, would be a logical step.

Metabolic Pathways: Certain enzymes in metabolic pathways, particularly hydrolases, could be targets for boronic acid-based inhibitors. While no specific data exists for this compound, the general class of aryl boronic acids has been explored for inhibiting enzymes involved in lipid metabolism. mdpi.comencyclopedia.pub

Enzymatic Modulation and Inhibitory Mechanisms of this compound

The primary mechanism by which this compound would be expected to modulate enzyme activity is through the inhibition of serine proteases. Peptidyl boronic acids are recognized as some of the most potent inhibitors of this class of enzymes. researchgate.net

The mechanism involves the boronic acid group entering the enzyme's active site. The nucleophilic hydroxyl group of the catalytic serine residue attacks the electrophilic boron atom. This forms a covalent, tetrahedral intermediate that is stabilized by the enzyme's "oxyanion hole," mimicking the transition state of peptide bond hydrolysis. The ortho-amino group on the phenyl ring can potentially form additional hydrogen bonds within the active site, enhancing binding affinity and influencing selectivity. The isobutylphenyl "tail" would occupy a substrate-binding pocket (specificity pocket), contributing significantly to the inhibitor's potency and selectivity for a particular protease.

Protein-Ligand Binding Dynamics and Receptor Interactions of this compound and its Derivatives

The binding of this compound to a target protein, such as a serine protease, would be governed by a combination of interactions:

Reversible Covalent Bonding: As detailed above, this is the principal interaction, formed between the boron atom and a key active site nucleophile (e.g., Serine).

Hydrogen Bonding: The two hydroxyl groups of the boronic acid moiety and the ortho-amino group are all capable of acting as hydrogen bond donors. The hydroxyls can also act as acceptors when in the tetrahedral boronate form. These interactions with backbone amides or polar side chains in the binding pocket are crucial for affinity. nih.gov

Hydrophobic Interactions: The phenyl ring and, most significantly, the isobutyl group would engage in van der Waals and hydrophobic interactions with nonpolar residues in the enzyme's specificity pocket. This interaction is critical for orienting the molecule correctly for covalent bond formation and is a major determinant of target selectivity.

Electrostatic Interactions: The anionic charge of the tetrahedral boronate complex can form favorable electrostatic interactions with positively charged residues like lysine or arginine in the active site.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

While specific SAR studies for this compound are not available, general principles for aryl boronic acid inhibitors can be outlined. An SAR study would systematically modify different parts of the molecule to understand their contribution to biological activity.

| Molecular Substructure | Potential Modifications | Expected Impact on Activity |

| Isobutyl Group | Varying alkyl chain length, branching, or replacement with cyclic or aromatic groups. | Modifies interaction with the S1 specificity pocket of a target protease, directly impacting potency and selectivity. |

| Amino Group | Acylation, alkylation, or relocation to the meta or para position. | Alters hydrogen bonding potential and steric fit within the active site. Can be used to attach peptide extensions to target other binding pockets. |

| Phenyl Ring | Introduction of other substituents (e.g., halogens, methoxy (B1213986) groups). | Modifies electronic properties and can introduce new contact points with the protein, affecting binding affinity. |

| Boronic Acid | Conversion to a boronate ester (as a prodrug strategy). | Alters cell permeability and pharmacokinetic properties. The ester is hydrolyzed in vivo to release the active boronic acid. |

Such studies are essential for optimizing a lead compound like this compound into a potent and selective drug candidate. nih.govnih.govresearchgate.net

Mechanistic Investigations and Molecular Insights into 2 Amino 4 Isobutylphenyl Boronic Acid

Elucidation of Molecular Mechanisms of Action for (2-Amino-4-isobutylphenyl)boronic acid

The primary molecular mechanism of action of this compound is the targeted inhibition of protein synthesis. researchgate.netwikipedia.org This is achieved through the specific targeting of a crucial enzyme, leucyl-tRNA synthetase (LeuRS). medkoo.comnih.gov LeuRS is a vital enzyme responsible for the correct attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a process essential for the translation of the genetic code into proteins. nih.govnih.gov

The inhibitory action of this compound is highly specific to the editing domain of the LeuRS enzyme. researchgate.netnih.gov Many aminoacyl-tRNA synthetases, including LeuRS, possess a proofreading or editing function to ensure the fidelity of protein synthesis. researchgate.net this compound exploits this editing site. nih.govillinois.edu

Biophysical Characterization of Interactions with Biological Macromolecules

The interaction between this compound and its biological target, leucyl-tRNA synthetase (LeuRS), has been characterized at the atomic level primarily through X-ray crystallography. This powerful biophysical technique has provided detailed insights into the binding mode of the inhibitor within the enzyme's editing domain.

Crystallographic studies have successfully resolved the structure of the editing domain of fungal LeuRS in complex with this compound (as AN2690) and a surrogate for the 3'-adenosine of tRNALeu, such as adenosine (B11128) monophosphate (AMP). nih.gov These structures have confirmed the formation of a covalent adduct between the boron atom of the inhibitor and the ribose of the adenosine surrogate. nih.gov

The crystal structures reveal the specific amino acid residues within the LeuRS editing site that are crucial for the binding and stabilization of the inhibitor-tRNA adduct. nih.gov This detailed structural information provides a biophysical basis for the compound's mechanism of action and its high affinity for the fungal enzyme over its human counterpart. researchgate.net While other biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly used to characterize protein-ligand interactions, specific studies employing these methods for this compound are not extensively reported in the available literature. nih.govnih.govmdpi.comresearchgate.netmdpi.com However, the high-resolution structural data from X-ray crystallography provides a robust biophysical foundation for understanding the molecular recognition processes. nih.govembopress.org

Table 1: Biophysical Data for this compound Interaction with Leucyl-tRNA Synthetase

| Biophysical Technique | Key Findings |

| X-ray Crystallography | Elucidated the three-dimensional structure of the inhibitor bound within the editing site of leucyl-tRNA synthetase. Confirmed the formation of a covalent adduct between the boron atom and the terminal adenosine of tRNA. |

Computational Approaches for Predicting and Analyzing Molecular Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in complementing experimental studies and providing deeper insights into the molecular interactions of this compound. nih.govresearchgate.netfrontiersin.org These approaches have been utilized to predict and analyze the binding of the inhibitor to leucyl-tRNA synthetase (LeuRS). nih.govbiopolymers.org.uaresearchgate.net

Molecular docking studies have been employed to predict the binding pose of this compound within the editing site of LeuRS. nih.gov These simulations have successfully predicted the covalent interaction between the boron atom of the inhibitor and the diol of the tRNA's terminal ribose, consistent with the mechanism confirmed by experimental data. nih.gov Docking studies have also helped in understanding the structure-activity relationships of a series of benzoxaborole derivatives, guiding the design of more potent inhibitors. nih.gov

Molecular dynamics (MD) simulations have been used to study the dynamic behavior of the LeuRS-tRNA-(2-Amino-4-isobutylphenyl)boronic acid complex over time. nih.govnih.govmdpi.com These simulations provide valuable information on the stability of the complex and the key interactions that maintain the inhibitor's binding. MD simulations can also elucidate the conformational changes in the enzyme upon inhibitor binding and help to understand the allosteric communication within the protein. nih.govnih.gov

Table 2: Computational Approaches in the Study of this compound

| Computational Method | Application | Key Insights |

| Molecular Docking | Prediction of the binding mode of the inhibitor in the active site of LeuRS. | Confirmed the covalent interaction with tRNA and identified key amino acid residues involved in binding. |

| Molecular Dynamics (MD) Simulations | Analysis of the stability and dynamics of the inhibitor-enzyme-tRNA complex. | Provided insights into the conformational changes and energetic contributions of the binding interaction. |

Cellular and Subcellular Distribution Studies in Research Models

Information regarding the specific cellular uptake and subcellular distribution of this compound in research models is not extensively detailed in the current scientific literature. The majority of research has focused on its potent antifungal activity and its molecular mechanism of action at the enzymatic level. researchgate.netnih.govnih.gov

Studies on the cellular effects of this compound have primarily focused on its efficacy in inhibiting the growth of fungal cells. nih.gov While it is understood that the compound must penetrate the fungal cell wall and membrane to reach its intracellular target, leucyl-tRNA synthetase, the precise pathways of uptake and its subsequent distribution within subcellular compartments have not been a primary focus of published research. nih.govnih.gov Techniques such as fluorescence microscopy could potentially be used to visualize the localization of a fluorescently labeled analog of the compound within cells, but such studies have not been widely reported. nih.gov Therefore, a detailed understanding of the pharmacokinetics at the cellular level, including transport mechanisms and accumulation in specific organelles, remains an area for future investigation.

Advanced Research Directions and Future Perspectives on 2 Amino 4 Isobutylphenyl Boronic Acid

Design and Synthesis of Novel (2-Amino-4-isobutylphenyl)boronic acid Analogs for Enhanced Potency and Selectivity

Currently, there is no specific research available on the design and synthesis of novel analogs derived directly from this compound aimed at enhancing biological potency and selectivity. In principle, the core structure of this compound offers several avenues for modification. The amino group could be acylated, alkylated, or incorporated into heterocyclic systems. The isobutyl group could be altered to modulate lipophilicity and steric bulk. Furthermore, substitutions on the phenyl ring could be introduced to fine-tune electronic properties and create new interaction points with biological targets. Such synthetic efforts would be a necessary first step to explore its potential as a lead compound in drug discovery.

Integration of this compound into Chemical Biology Probes and Imaging Agents

The integration of this compound into chemical biology probes and imaging agents remains an unexplored area. Boronic acids, in general, are known to interact with diols, a feature that can be exploited for developing sensors for saccharides or glycoproteins. The amino group on the this compound scaffold could serve as a convenient attachment point for fluorophores or other reporter molecules. However, no such specific probes or imaging agents based on this particular compound have been reported in the literature.

Potential in Catalyst Design and Organocatalysis Utilizing Boronic Acid Moieties

There is no published research detailing the use of this compound in catalyst design or organocatalysis. The Lewis acidic nature of the boronic acid moiety, combined with the basicity of the adjacent amino group, presents a potential for developing bifunctional catalysts. Such catalysts could theoretically be applied to a range of organic transformations. The development and testing of such catalytic systems based on this specific scaffold have not yet been documented.

Application in Materials Science and Supramolecular Chemistry

The application of this compound in materials science and supramolecular chemistry is not described in the current scientific literature. The functional groups present in the molecule, namely the boronic acid and the amino group, could potentially participate in hydrogen bonding and other non-covalent interactions to form self-assembling systems or to be incorporated into larger polymeric or crystalline structures. These potential applications are yet to be investigated experimentally.

Future Trajectories in Drug Discovery and Therapeutic Development Based on this compound Scaffolds

Given the lack of foundational biological studies on this compound and its simple analogs, its future trajectory in drug discovery is entirely speculative. While aminophenylboronic acids are a class of compounds with recognized potential in medicinal chemistry, for instance as enzyme inhibitors, significant foundational work would be required to identify any therapeutic utility for scaffolds based on this specific molecule. This would involve initial screening against a wide range of biological targets to identify any potential bioactivity, followed by extensive medicinal chemistry efforts to develop any initial hits into viable drug candidates.

常见问题

Basic Research Questions

Q. What are the standard analytical methods for quantifying trace impurities of (2-amino-4-isobutylphenyl)boronic acid in pharmaceutical intermediates?

- Methodology : Triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and selectivity. This approach avoids derivatization, reducing sample preparation time and enabling detection at sub-ppm levels. Validation parameters (LOD, LOQ, linearity) should align with ICH guidelines .

- Data Considerations : Calibration curves must account for boron isotope abundance (e.g., vs. ) to ensure accurate mass spectrometry results.

Q. How does the boronic acid group influence the binding kinetics of this compound with diols in aqueous solutions?

- Experimental Design : Stopped-flow fluorescence assays can measure binding kinetics (e.g., , ) between boronic acids and sugars (e.g., glucose, fructose). The values typically follow the order fructose > tagatose > mannose > glucose, correlating with thermodynamic affinity .

- Key Variables : Adjust pH to modulate boronic acid ionization (pKa ~8.6), which affects binding rates. Buffer composition (e.g., borate vs. phosphate) may introduce secondary interactions requiring control .

Q. What synthetic strategies are effective for introducing boronic acid moieties into aromatic scaffolds like this compound?

- Approach : Utilize Suzuki-Miyaura cross-coupling for aryl boronic acid synthesis. Protect the boronic acid group during multi-step synthesis (e.g., as pinacol esters) to prevent side reactions. Post-functionalization via iodination followed by Miyaura borylation is effective for regioselective installation .

- Challenges : Purification difficulties due to boronic acid hygroscopicity; use reversed-phase HPLC with ion-pairing agents for isolation .

Advanced Research Questions

Q. How can computational modeling guide the rational design of this compound derivatives for targeted protein interactions?

- Method : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with proteases or glycoproteins. Focus on reversible covalent interactions with nucleophilic residues (e.g., threonine in proteasomes) .

- Case Study : Bortezomib, a boronic acid proteasome inhibitor, was optimized via substrate mimicry and co-crystallization studies to enhance binding affinity .

Q. What structural modifications improve the thermal stability of this compound for flame-retardant applications?

- Thermogravimetric Analysis (TGA) : Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to stabilize boroxine formation during thermal degradation. TGA data show that para-substituted derivatives exhibit higher char yields (~40%) compared to ortho isomers .

- Mechanistic Insight : Boronic acids degrade via dehydration to boroxines, releasing water vapor that dilutes flammable gases .

Q. How do secondary interactions impact the selectivity of this compound-based glycoprotein sensors?

- Surface Plasmon Resonance (SPR) Studies : Immobilize boronic acids on carboxymethyl dextran-coated substrates to assess non-specific binding. For example, RNAse B (glycosylated) binds selectively over RNAse A (non-glycosylated) only in low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) .

- Optimization : Add competitive diols (e.g., sorbitol) to suppress non-specific interactions with lysine or arginine residues .

Q. What in vitro assays are suitable for evaluating the anticancer activity of this compound derivatives?

- Assay Design : Use glioblastoma cell lines (e.g., U87) for MTT viability assays. Prioritize compounds with IC < 10 µM. For mechanistic studies, FACScan apoptosis assays (e.g., Annexin V/PI staining) and tubulin polymerization inhibition (IC ~20 µM) are recommended .

- Structure-Activity Trends : Substituents on the isobutyl group (e.g., hydroxylation) enhance solubility but may reduce membrane permeability .

Data Contradiction Analysis

Q. Conflicting reports exist on the role of boronic acids in cellular uptake enhancement. How can these discrepancies be resolved?

- Hypothesis Testing : Compare boronic acid-conjugated liposomes (e.g., DOPC/cholesterol) with and without diol-rich surface coatings. SPR data show that diol binding (e.g., sialic acid on cell membranes) enhances uptake, while non-specific electrostatic interactions (e.g., with cationic lipids) dominate in diol-free systems .

- Experimental Controls : Use borate buffer (pH 9.0) to disrupt boronic acid-diol complexes and isolate secondary effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。